

Paraoxon: A Technical Whitepaper on its Synthesis and Chemical Properties

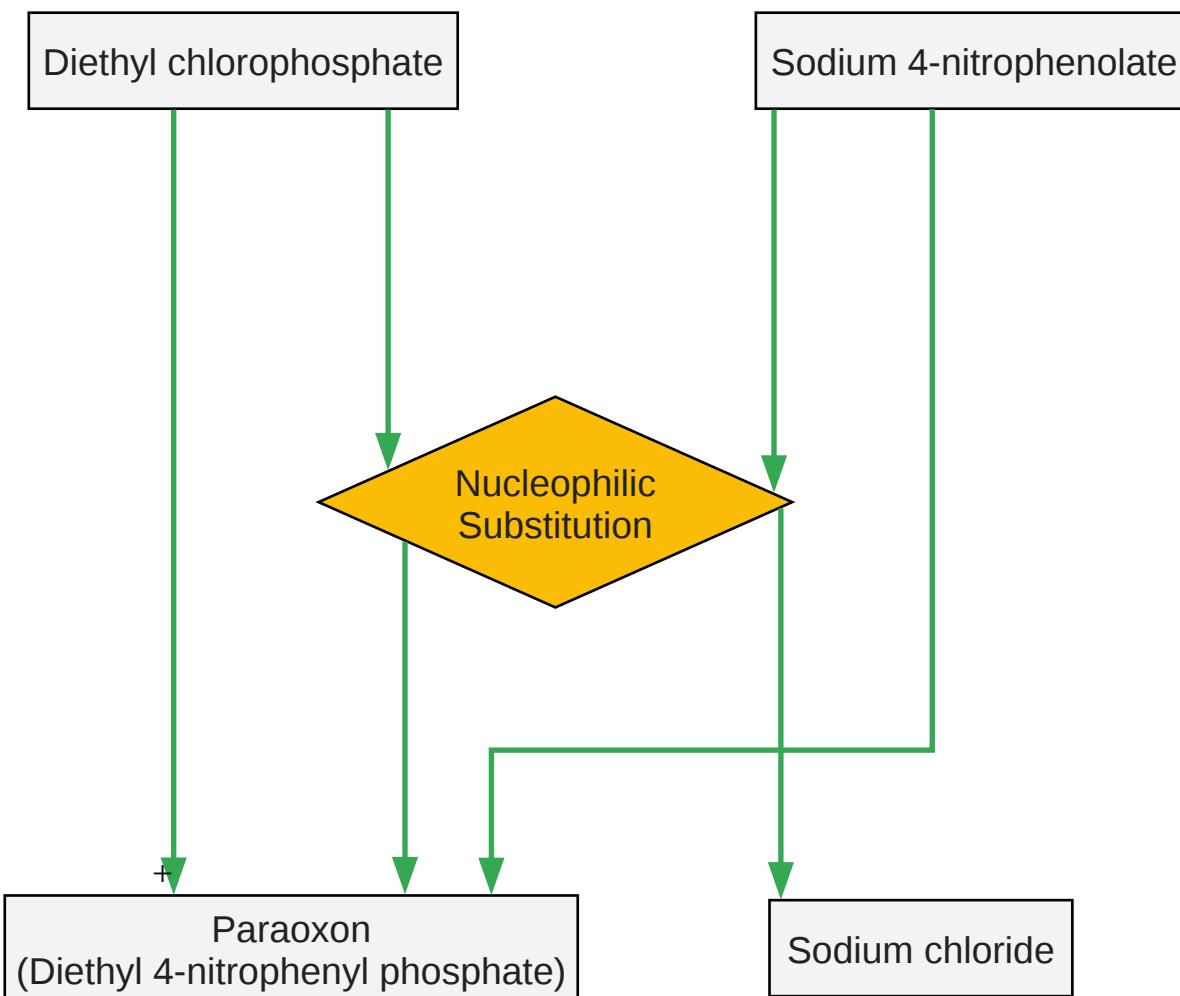
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Paraoxon**
Cat. No.: **B1678428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Abstract

Paraoxon (O,O-diethyl O-(4-nitrophenyl) phosphate) is a potent organophosphate cholinesterase inhibitor and the active metabolite of the insecticide parathion. Its high toxicity and irreversible inhibition of acetylcholinesterase (AChE) make it a subject of significant interest in toxicology, pharmacology, and the development of antidotes and biosensors. This technical guide provides an in-depth overview of the synthesis of **paraoxon**, its chemical and physical properties, spectroscopic data, and its mechanism of action. Detailed experimental protocols for its synthesis and the assessment of its biological activity are also presented.

Synthesis of Paraoxon

The most common laboratory synthesis of **paraoxon** involves the reaction of diethyl chlorophosphate with the sodium salt of 4-nitrophenol (sodium 4-nitrophenolate).^[1] This reaction is a nucleophilic substitution at the phosphorus center. An alternative method is the nitration of diethyl phenyl phosphate.^[1]

The primary synthetic route is depicted below:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Paraoxon** via Nucleophilic Substitution.

Chemical and Physical Properties

Paraoxon is a reddish-yellow oily liquid with a faint fruity odor.^[2] It is classified as an aryl dialkyl phosphate.^[2] Its key chemical and physical properties are summarized in the table below.

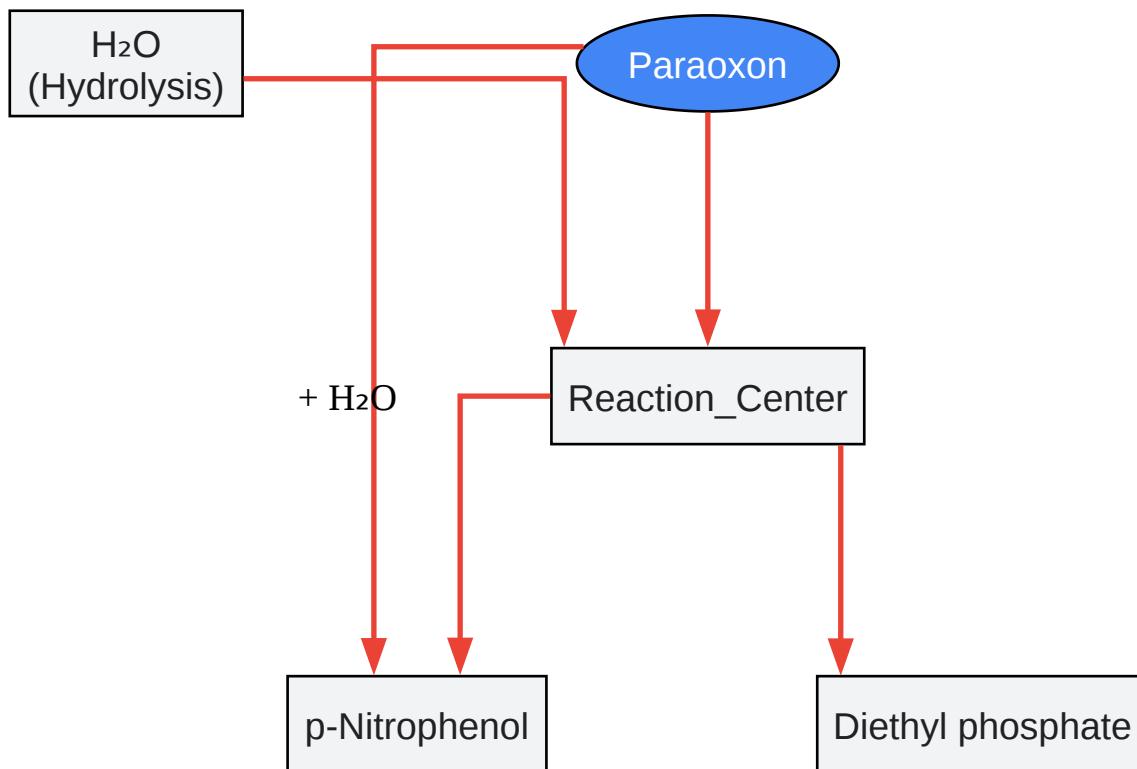
Property	Value	Source(s)
IUPAC Name	diethyl (4-nitrophenyl) phosphate	[2]
Synonyms	Diethyl p-nitrophenyl phosphate, Paraoxon-ethyl, E 600	
CAS Number	311-45-5	
Molecular Formula	<chem>C10H14NO6P</chem>	[2]
Molecular Weight	275.20 g/mol	
Appearance	Reddish-yellow oily liquid	[2]
Density	1.274 g/mL at 25 °C	
Boiling Point	169-170 °C at 1.0 mmHg	[1]
Refractive Index	n _{20/D} 1.51	
Vapor Pressure	1.1 x 10 ⁻⁶ mmHg at 25 °C	[2]
Solubility in Water	2400 mg/L at 25°C	[1]
Solubility (Other)	Freely soluble in ether and other organic solvents.	[2]

Spectroscopic Data

The structural characterization of **paraoxon** is supported by various spectroscopic techniques. Key data are summarized below.

Spectroscopic Technique	Key Data	Source(s)
³¹ P NMR	Chemical shift at approximately -6.6 ppm.	[3]
¹³ C NMR	Data available in spectral databases.	[2]
¹ H NMR	Data available in spectral databases.	[2]
Mass Spectrometry (GC-EI-MS)	Major fragments at m/z 109, 99, 91, 149, 139.	[2]
Infrared (IR) Spectroscopy	Peak shifts observed upon hydrolysis, indicating changes to the molecular structure.	[4]
UV-Vis Spectroscopy	UV max at 274 nm. A peak at 270 nm decreases during degradation, with a new band appearing around 310 nm corresponding to p-nitrophenol.	[1][1]

Reactivity and Stability


Hydrolysis

Paraoxon undergoes hydrolysis, which is a key degradation pathway. The reaction involves the cleavage of the P-O aryl ester bond, yielding p-nitrophenol and diethyl phosphate.[\[1\]](#) This process is significantly influenced by pH.

- Stability: Aqueous solutions are stable up to pH 7.[\[2\]](#)
- Alkaline Hydrolysis: Decomposition is rapid in alkaline solutions.[\[2\]](#) The hydrolysis is characterized by a second-order rate constant, with the overall velocity constant $K = 0.52 \text{ [OH}^-\text{] + 1x10}^{-6} \text{ min}^{-1}$.[\[2\]](#)

- Mechanism: The alkaline hydrolysis proceeds via a concerted S_N2-like mechanism at the phosphorus center.[5]

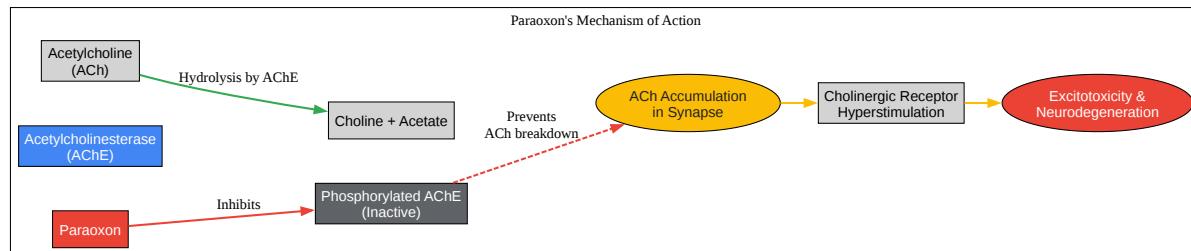
The hydrolysis reaction is illustrated below:

[Click to download full resolution via product page](#)

Caption: Hydrolysis Pathway of **Paraoxon**.

Nucleophilic Reactions

Paraoxon is susceptible to attack by various nucleophiles. The reactions with phenoxides, secondary alicyclic amines, and pyridines have been shown to follow second-order kinetics, consistent with a concerted mechanism.[6]


Nucleophile Class	Brønsted Slope (β)	Mechanism	Source
Phenoxides	0.21	Concerted	[6]
Secondary Alicyclic Amines	0.39	Concerted	[6]
Pyridines	0.43	Concerted	[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **paraoxon**'s toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[\[7\]](#) AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.

The inhibition process involves the following steps:

- Binding: **Paraoxon** binds to the active site of AChE.
- Phosphorylation: The phosphorus atom of **paraoxon** is attacked by the hydroxyl group of a serine residue (Ser-203) in the AChE active site.[\[7\]](#)
- Irreversible Inhibition: This forms a stable, covalent diethylphosphoryl-AChE complex, rendering the enzyme inactive. The p-nitrophenol group is released.[\[7\]](#)
- Consequences: The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[\[7\]](#) This results in a "cholinergic crisis," which can lead to seizures, excitotoxic neuronal injury, and ultimately, respiratory failure.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Signaling Pathway of Acetylcholinesterase Inhibition by **Paraoxon**.

Experimental Protocols

Synthesis of Paraoxon

This protocol is adapted from established chemical synthesis principles for organophosphates. [9][10] Caution: **Paraoxon** and its precursors are extremely toxic. This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Materials:

- 4-Nitrophenol
- Sodium hydroxide (NaOH)
- Anhydrous ethanol
- Diethyl chlorophosphate $[(C_2H_5O)_2P(O)Cl]$

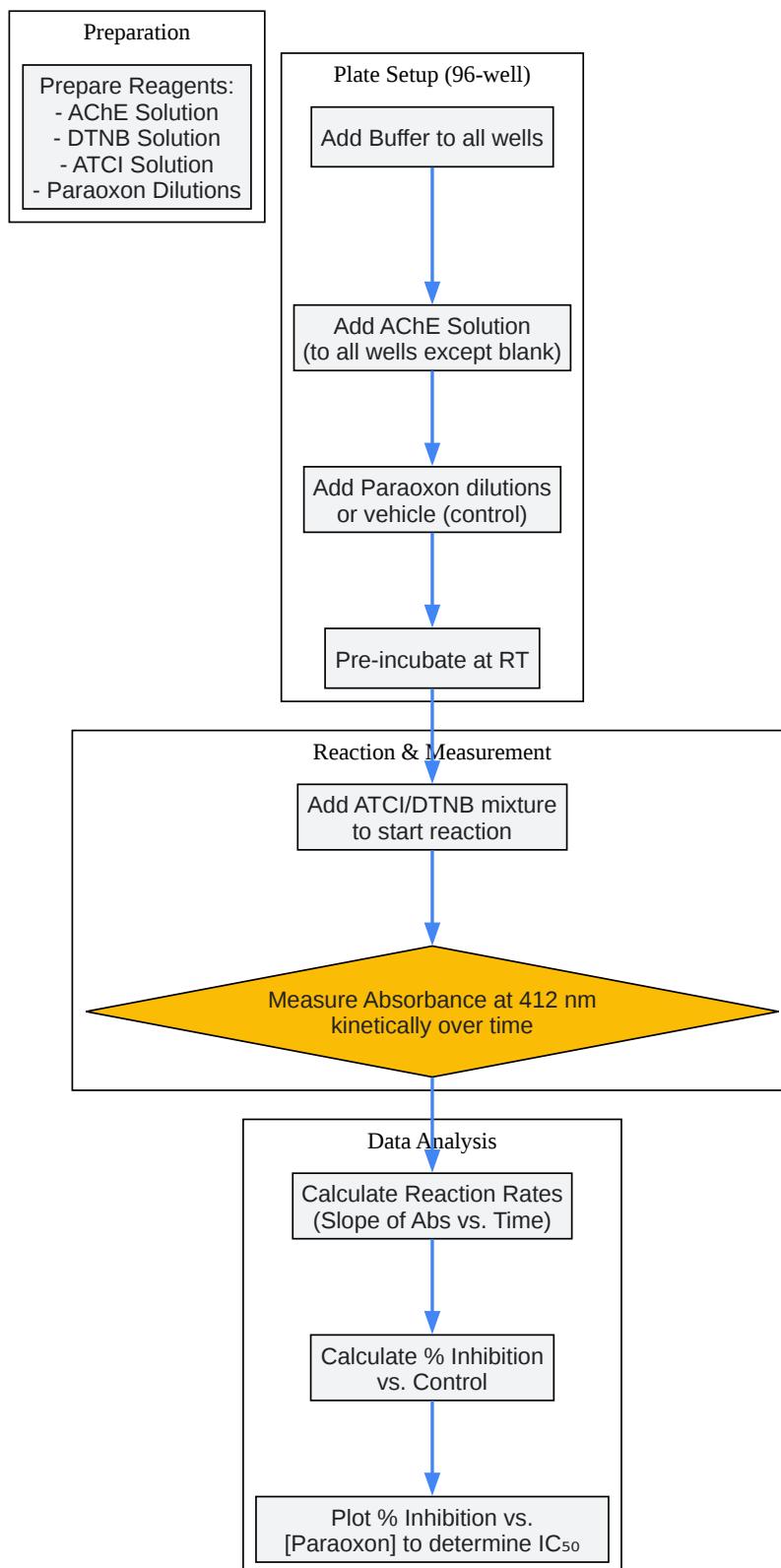
- Anhydrous diethyl ether
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottomed flask with a magnetic stir bar
- Reflux condenser
- Addition funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of Sodium 4-nitrophenolate:
 - In a round-bottomed flask, dissolve 4-nitrophenol (1.0 eq) in anhydrous ethanol.
 - Add a stoichiometric equivalent of sodium hydroxide (1.0 eq) to the solution and stir until all solids have dissolved, forming sodium 4-nitrophenolate.
 - Remove the ethanol under reduced pressure using a rotary evaporator to obtain the dry sodium salt.
- Reaction with Diethyl Chlorophosphate:
 - Suspend the dried sodium 4-nitrophenolate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension in an ice bath to 0 °C.

- Add diethyl chlorophosphate (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
- Workup and Purification:
 - Filter the reaction mixture to remove the precipitated sodium chloride.
 - Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude **paraoxon** as a yellow oil.
 - Further purification can be achieved by column chromatography on silica gel if necessary.

Acetylcholinesterase Inhibition Assay (Ellman's Method)


This protocol outlines a colorimetric assay to determine the inhibitory activity of **paraoxon** on AChE in a 96-well plate format.

Materials:

- Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
- Acetylthiocholine iodide (ATCI), the substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- **Paraoxon** (as the inhibitor)
- 0.1 M Sodium Phosphate Buffer, pH 8.0
- 96-well clear, flat-bottom microplate

- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

[Click to download full resolution via product page](#)**Caption:** Experimental Workflow for AChE Inhibition Assay.

- Reagent Preparation:
 - AChE Working Solution: Prepare a solution of AChE in phosphate buffer (e.g., 0.1 U/mL).
 - DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
 - ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water. Prepare this fresh.
 - **Paraoxon** Dilutions: Prepare a serial dilution of **paraoxon** in phosphate buffer to the desired concentrations.
- Assay Procedure:
 - To the wells of a 96-well plate, add 150 μ L of phosphate buffer.
 - Add 10 μ L of the appropriate **paraoxon** dilution to the test wells. Add 10 μ L of buffer to the negative control wells (100% activity).
 - Add 10 μ L of the AChE working solution to all wells except the blank wells (which receive buffer instead).
 - Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
 - Prepare a reaction mixture of ATCI and DTNB in buffer.
 - Initiate the reaction by adding 20 μ L of the ATCI/DTNB mixture to all wells.
 - Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.
- Data Analysis:

- Calculate the rate of reaction (V) for each well from the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each **paraoxon** concentration using the formula:
$$\% \text{ Inhibition} = [1 - (V_{\text{inhibitor}} / V_{\text{control}})] \times 100$$
- Plot the % Inhibition against the logarithm of the **paraoxon** concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Paraoxon | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Paraoxon: A Technical Whitepaper on its Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678428#synthesis-and-chemical-properties-of-paraoxon\]](https://www.benchchem.com/product/b1678428#synthesis-and-chemical-properties-of-paraoxon)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com